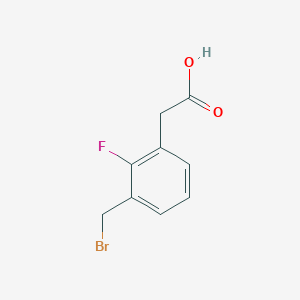
4-((Trifluoromethyl)thio)nicotinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Trifluoromethyl)thio)nicotinoyl chloride is an organic compound that belongs to the class of nicotinoyl chlorides It is characterized by the presence of a trifluoromethylthio group attached to the nicotinoyl chloride structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)nicotinoyl chloride typically involves the introduction of a trifluoromethylthio group to the nicotinoyl chloride structure. One common method involves the reaction of 4-chloronicotinoyl chloride with trifluoromethanesulfenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a low level, typically around 0-5°C, to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored and optimized to achieve high yields and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Trifluoromethyl)thio)nicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the nicotinoyl chloride can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the trifluoromethylthio group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are substituted nicotinoyl derivatives.
Oxidation Reactions: The major products are sulfoxides and sulfones.
Reduction Reactions: The major products are amines or alcohols.
Applications De Recherche Scientifique
4-((Trifluoromethyl)thio)nicotinoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material Science: The compound is studied for its potential use in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-((Trifluoromethyl)thio)nicotinoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular target being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)nicotinoyl chloride: Similar structure but lacks the thio group.
4-(Trifluoromethylthio)benzoyl chloride: Similar structure but with a benzoyl group instead of a nicotinoyl group.
4-(Trifluoromethylthio)acetanilide: Similar structure but with an acetanilide group.
Uniqueness
4-((Trifluoromethyl)thio)nicotinoyl chloride is unique due to the presence of both the trifluoromethylthio group and the nicotinoyl chloride structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in organic synthesis, pharmaceuticals, and material science.
Propriétés
Formule moléculaire |
C7H3ClF3NOS |
|---|---|
Poids moléculaire |
241.62 g/mol |
Nom IUPAC |
4-(trifluoromethylsulfanyl)pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H3ClF3NOS/c8-6(13)4-3-12-2-1-5(4)14-7(9,10)11/h1-3H |
Clé InChI |
UQHVHMGPULDCAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1SC(F)(F)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




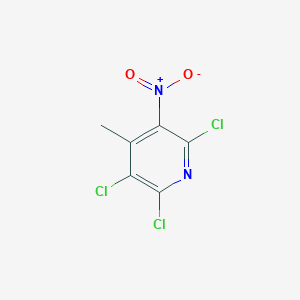
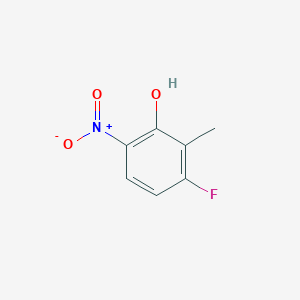
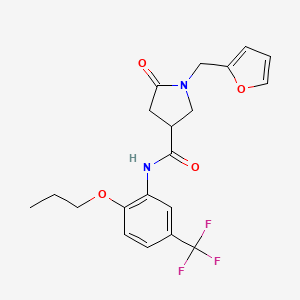
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

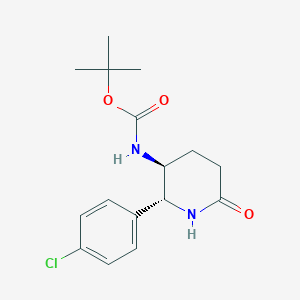
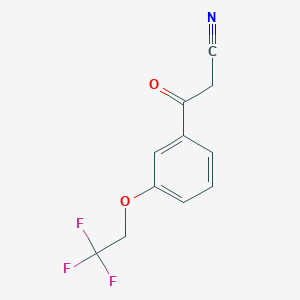
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
